molecular formula C14H19Cl2N3O2 B2718176 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride CAS No. 1158579-15-7

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride

Cat. No.: B2718176
CAS No.: 1158579-15-7
M. Wt: 332.23
InChI Key: XGKMFCDGSVMTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-Benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride (CAS: 1158579-15-7) is a piperidine derivative functionalized with a benzimidazole moiety. Benzimidazole, a bicyclic aromatic heterocycle, confers unique electronic and steric properties, making this compound of interest in medicinal chemistry and drug development. The dihydrochloride salt enhances its aqueous solubility, which is critical for bioavailability in pharmacological applications .

Properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.2ClH/c18-14(19)10-5-7-17(8-6-10)9-13-15-11-3-1-2-4-12(11)16-13;;/h1-4,10H,5-9H2,(H,15,16)(H,18,19);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKMFCDGSVMTQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=NC3=CC=CC=C3N2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158579-15-7
Record name 1-[(1H-1,3-benzodiazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride typically involves the following steps:

    Formation of the benzimidazole ring: This is achieved by condensing o-phenylenediamine with formic acid or its equivalents.

    Attachment of the piperidine ring: The benzimidazole derivative is then reacted with piperidine-4-carboxylic acid under suitable conditions to form the desired compound.

    Formation of the dihydrochloride salt: The final step involves converting the free base into its dihydrochloride salt by treating it with hydrochloric acid.

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization.

Chemical Reactions Analysis

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzimidazole or piperidine rings are replaced by other groups.

    Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that compounds with benzimidazole moieties exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit the growth of various bacteria and fungi. The compound 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride has been evaluated for its activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus50 µg/ml
Compound BEscherichia coli25 µg/ml
Compound CCandida albicans250 µg/ml

Note: MIC values indicate the lowest concentration of a compound that inhibits visible growth.

Anticancer Properties

The benzimidazole scaffold has been extensively studied for its anticancer potential. Research indicates that derivatives can inhibit various cancer cell lines through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.

Case Study:
A study evaluated the anticancer activity of a series of benzimidazole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxic effects with IC50 values in the low micromolar range, suggesting strong potential for further development as anticancer agents .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of benzimidazole derivatives against various viruses, including hepatitis C virus (HCV). Compounds similar to this compound have shown promising results in inhibiting viral replication.

Table 2: Antiviral Efficacy Against HCV

CompoundEC50 (nM)Viral Strain
Compound D0.028Genotype 1a
Compound E0.011Genotype 1b

Drug Design and Development

The unique structural features of this compound make it a valuable candidate in drug design. Its ability to interact with biological targets can be optimized through structure-activity relationship (SAR) studies. Modifications to the piperidine ring or the benzimidazole group can enhance selectivity and potency against specific targets.

Case Study:
In a recent study, modifications to the piperidine moiety resulted in increased selectivity towards PI3K δ inhibitors, showcasing the compound's versatility in targeting different pathways involved in disease progression .

Mechanism of Action

The mechanism of action of 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to various enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Structural Variations

The compound shares a piperidine-4-carboxylic acid backbone with several analogs, differing primarily in the substituent attached to the piperidine nitrogen. Key analogs include:

Compound Name Substituent CAS Number Molecular Formula Molecular Weight (g/mol)
1-(Pyridin-3-ylmethyl)piperidine-4-carboxylic acid dihydrochloride Pyridin-3-ylmethyl 946409-40-1 C12H18Cl2N2O2 293.188
1-[(1-Methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid hydrochloride 1-Methyl-1H-pyrazol-4-ylmethyl 1431965-76-2 C11H18ClN3O2 259.73
1-(4-Bromo-benzyl)-piperidine-4-carboxylic acid hydrochloride 4-Bromo-benzyl 733797-83-6 C13H17BrClNO2 334.64
Target compound: 1-(1H-Benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride Benzimidazol-2-ylmethyl 1158579-15-7 C14H17Cl2N3O2 (inferred) ~342.22 (calculated)

Key Observations :

  • Benzimidazole vs. This could enhance binding to hydrophobic enzyme pockets or nucleic acids .
  • Halogen Substitution : The bromine atom in 1-(4-bromo-benzyl)piperidine-4-carboxylic acid () introduces steric bulk and electron-withdrawing effects, which may alter reactivity and metabolic stability compared to the benzimidazole analog .

Physicochemical Properties

Property Target Compound (Benzimidazole) Pyridine Analog (CAS 946409-40-1) Pyrazole Analog (CAS 1431965-76-2)
Molecular Weight ~342.22 293.188 259.73
Hydrogen Bond Donors 4 (estimated) 4 3
Hydrogen Bond Acceptors 6 (estimated) 6 5
LogP (Predicted) ~1.5–2.0 ~0.5–1.0 ~0.8–1.3

Implications :

  • The pyridine analog () has a balanced logP, making it a versatile intermediate for further derivatization .

Biological Activity

1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is a derivative of benzimidazole, a class of compounds known for their diverse therapeutic applications, including antiviral, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various research studies.

  • Molecular Formula : C_{14}H_{18}Cl_2N_3O_2
  • Molecular Weight : 332.2 g/mol .
  • Structure : The compound features a benzimidazole core linked to a piperidine ring, which may contribute to its biological effectiveness.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Benzimidazole derivatives are known to exhibit a range of pharmacological effects:

  • Antimicrobial Activity : Benzimidazole derivatives have shown significant antimicrobial activity against various pathogens, including bacteria and fungi .
  • Antiviral Properties : Some studies suggest that benzimidazole compounds can inhibit viral replication, making them potential candidates for antiviral drug development .
  • Anticancer Effects : Research indicates that certain benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Microtubule Dynamics : Similar to other benzimidazoles, this compound may disrupt microtubule formation, which is crucial for cell division and proliferation.
  • Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerases, enzymes critical for DNA replication and transcription.
  • Receptor Modulation : The compound may interact with specific receptors involved in various signaling pathways, influencing cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzimidazole derivatives, including the target compound. Below are notable findings:

StudyFindings
Bhandari et al. (2021)Reported that benzimidazole derivatives exhibit broad-spectrum antimicrobial activity and potential as anticancer agents through apoptosis induction .
MDPI Study (2022)Highlighted the role of benzimidazole compounds in inhibiting cell proliferation in cancer cell lines such as HeLa and HCT116 .
Comparative Toxicogenomics DatabaseIdentified interactions with key genes associated with various diseases, suggesting a multifaceted role in therapeutic applications .

Q & A

Q. What experimental methods are recommended for synthesizing 1-(1H-benzimidazol-2-ylmethyl)piperidine-4-carboxylic acid dihydrochloride, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves coupling benzimidazole derivatives with piperidine-carboxylic acid precursors. For example, acylation or alkylation reactions under anhydrous conditions (e.g., using DCM or THF) with catalysts like AlCl₃ for Friedel-Crafts-type reactions . Intermediates should be characterized via:
  • 1H/13C NMR : Confirm structural integrity by matching peak assignments to expected proton/carbon environments (e.g., benzimidazole aromatic protons at δ 7.5–8.5 ppm, piperidine methylene groups at δ 2.5–3.5 ppm) .
  • Melting Point Analysis : Verify purity (e.g., sharp melting range within 1–2°C of literature values) .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]+ or [M+2H-Cl]+ ions) .

Q. How can researchers determine the solubility profile of this compound for in vitro assays?

  • Methodological Answer : Conduct systematic solubility screening in solvents like water, DMSO, ethanol, and buffered solutions (e.g., PBS at pH 7.4). Use UV-Vis spectroscopy or HPLC to quantify solubility limits. Note that the dihydrochloride salt may exhibit higher aqueous solubility than the free base due to ionic interactions .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or degradation .
  • Waste Disposal : Neutralize acidic residues with bicarbonate before disposal, following institutional guidelines for halogenated compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :
  • Stoichiometry Adjustments : Optimize molar ratios of benzimidazole and piperidine precursors (e.g., 1.2:1 for limiting reagents) to minimize side products .
  • Temperature Control : Use reflux conditions (e.g., 80–100°C in DCM) for acylations, monitored via TLC (silica gel, ethyl acetate/hexane eluent) .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. AlCl₃) to enhance coupling efficiency .

Q. What computational approaches aid in predicting the reactivity and stability of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Model reaction pathways (e.g., transition states for benzimidazole alkylation) to identify energy barriers and optimize conditions .
  • Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in aqueous/organic solvents .
  • pKa Prediction Tools : Use software like MarvinSuite to estimate protonation states and guide buffer selection for biological assays .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?

  • Methodological Answer :
  • 2D NMR Techniques : Employ HSQC or HMBC to assign ambiguous peaks and detect long-range couplings (e.g., distinguishing benzimidazole vs. piperidine protons) .
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals (e.g., via slow evaporation in ethanol/water) .
  • Alternative Ionization Methods : Use MALDI-TOF for mass analysis if ESI fails to detect the intact molecule .

Q. What strategies assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC-MS to identify breakdown products (e.g., hydrolysis of the piperidine-carboxylic acid moiety) .
  • Accelerated Stability Testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months, comparing results to ICH guidelines .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions to identify systematic errors (e.g., discrepancies between DFT and observed reaction yields) .
  • Contradiction Analysis : Use hierarchical clustering of spectral data or principal component analysis (PCA) to isolate outliers in batch syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.